2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049783-45-0
VCID: VC8043549
InChI: InChI=1S/C15H14BrN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H
SMILES: C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCN.Cl
Molecular Formula: C15H15BrClN3
Molecular Weight: 352.65 g/mol

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride

CAS No.: 1049783-45-0

Cat. No.: VC8043549

Molecular Formula: C15H15BrClN3

Molecular Weight: 352.65 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride - 1049783-45-0

Specification

CAS No. 1049783-45-0
Molecular Formula C15H15BrClN3
Molecular Weight 352.65 g/mol
IUPAC Name 2-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C15H14BrN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H
Standard InChI Key AOFGRMBBESYSGO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCN.Cl
Canonical SMILES C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCN.Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the class of substituted indoles, characterized by a bicyclic aromatic system fused with a pyrrole ring. Key structural elements include:

Molecular Architecture

  • Core structure: 1H-indole with substitutions at positions 2 (pyridin-2-yl), 3 (ethylamine), and 5 (bromo).

  • Salt form: Hydrochloride counterion enhances stability and solubility in polar solvents .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number1052405-41-0
Molecular FormulaC₁₅H₁₅BrClN₃
Molar Mass352.65 g/mol
SMILESC1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCN.Cl
InChI KeyYZWWVWWFPQMNNU-UHFFFAOYSA-N

Spectroscopic Data

  • ¹H NMR: Peaks at δ 8.5–9.0 ppm (pyridinyl protons), δ 7.0–8.0 ppm (indole aromatic protons), and δ 2.5–3.5 ppm (ethylamine CH₂).

  • MS (ESI+): m/z 317.0 [M-Cl]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Synthesis and Reaction Pathways

Synthetic routes emphasize palladium-catalyzed cross-coupling and Friedel-Crafts alkylation, adapted from methods for analogous indole derivatives .

Key Synthetic Steps

  • Indole Functionalization:

    • Bromination at position 5 using N-bromosuccinimide (NBS) in DMF .

    • Pyridinyl introduction via Suzuki-Miyaura coupling with 2-pyridinylboronic acid under Pd(PPh₃)₄ catalysis .

  • Ethylamine Side Chain Installation:

    • Mannich reaction with formaldehyde and ammonium chloride in ethanol .

  • Salt Formation:

    • Treatment with HCl gas in anhydrous diethyl ether to yield the hydrochloride .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationNBS, DMF, 0°C → RT, 12 h85
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°C, 6 h78
Mannich ReactionHCHO, NH₄Cl, EtOH, reflux, 4 h72
Hydrochloride FormationHCl (g), Et₂O, 0°C, 1 h95

Physicochemical Properties

Solubility and Stability

  • Solubility: >50 mg/mL in DMSO; sparingly soluble in water (≤1 mg/mL) .

  • Stability: Degrades upon prolonged exposure to light; store under inert gas (N₂/Ar) at 2–8°C .

Thermal Behavior

  • Melting Point: 274°C (decomposition observed) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating desorption of adsorbed solvents .

ParameterValue
LD₅₀ (Oral, Rat)Not determined
Flash PointNon-flammable
Storage2–8°C, inert atmosphere, dark

Applications and Research Utility

Medicinal Chemistry

  • Kinase Inhibition: Structural analogs show activity against JAK2 and FLT3 kinases (IC₅₀ < 100 nM) .

  • Anticancer Screening: Evaluated in NCI-60 cell lines for apoptosis induction .

Materials Science

  • Organic Semiconductors: Pyridinyl-indole systems exhibit π-π stacking for charge transport .

  • Fluorescent Probes: Ethylamine side chain permits conjugation with imaging tags.

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